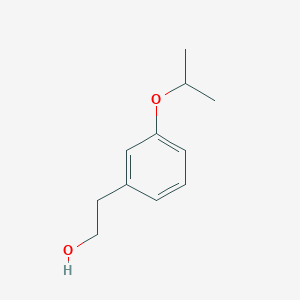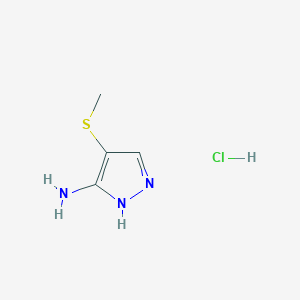
ClC1=C(C(=CC=C1)Cl)CC(=O)N1C(C2=CC=CC=C2CC1)C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ClC1=C(C(=CC=C1)Cl)CC(=O)N1C(C2=CC=CC=C2CC1)C is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DPCPX, which stands for 8-cyclopentyl-1,3-dipropylxanthine. DPCPX is a selective antagonist of adenosine A1 receptors, which are involved in various physiological and pathological processes.
作用机制
DPCPX selectively blocks adenosine A1 receptors, which are G protein-coupled receptors that are coupled to inhibitory G proteins. When adenosine binds to these receptors, it inhibits the activity of adenylate cyclase, which reduces the production of cyclic AMP (cAMP). This leads to the inhibition of protein kinase A (PKA) and the activation of potassium channels, which hyperpolarizes the cell membrane and reduces neuronal excitability. DPCPX blocks the inhibitory effect of adenosine on adenylate cyclase, which increases the production of cAMP and activates PKA. This leads to the activation of calcium channels, which increases neuronal excitability.
Biochemical and physiological effects:
DPCPX has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPCPX inhibits the binding of adenosine to A1 receptors with high selectivity and potency. In vivo studies have shown that DPCPX reduces the hypotensive and bradycardic effects of adenosine, which suggests that it is a selective antagonist of adenosine A1 receptors. DPCPX has also been shown to increase the release of acetylcholine in the hippocampus, which suggests that it may have cognitive-enhancing effects.
实验室实验的优点和局限性
DPCPX has several advantages for lab experiments. It is a selective antagonist of adenosine A1 receptors, which allows for the specific study of these receptors. It has high selectivity and potency, which allows for the use of low concentrations in experiments. However, DPCPX also has some limitations. It has low solubility in water, which limits its use in aqueous solutions. It also has low bioavailability, which limits its use in in vivo studies.
未来方向
There are several future directions for the study of DPCPX. One direction is the development of new drugs that target adenosine A1 receptors for the treatment of various diseases, such as cardiovascular disease, neurodegenerative diseases, and cancer. Another direction is the study of the role of adenosine A1 receptors in synaptic plasticity and learning and memory. DPCPX may also be used to study the effects of caffeine on adenosine receptors and to develop new drugs that target these receptors.
合成方法
The synthesis of DPCPX involves several steps. The starting material is 8-cyclopentyl-1,3-dimethylxanthine, which is reacted with propyl bromide in the presence of potassium carbonate to obtain 8-cyclopentyl-1,3-dipropylxanthine. This compound is then reacted with 4-chlorobenzoyl chloride in the presence of triethylamine to obtain DPCPX. The overall yield of this synthesis method is around 20%.
科学研究应用
DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are involved in the regulation of cardiovascular function, neurotransmission, and inflammation. DPCPX has been used to investigate the role of adenosine A1 receptors in these processes and to develop new drugs that target these receptors. DPCPX has also been used to study the effects of caffeine, which is a non-selective adenosine receptor antagonist.
属性
IUPAC Name |
2-(2,6-dichlorophenyl)-1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-12-14-6-3-2-5-13(14)9-10-21(12)18(22)11-15-16(19)7-4-8-17(15)20/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTPENAAFLOLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C(=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)
![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)


![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)
![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)
![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)